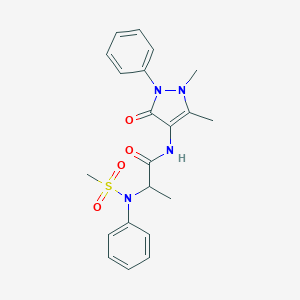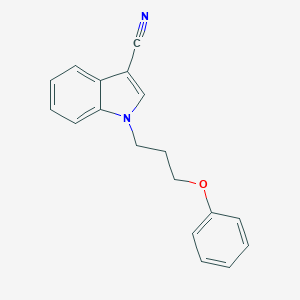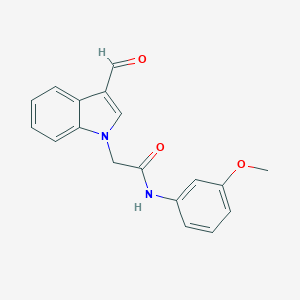![molecular formula C24H26N2O3S B297917 methyl 4-{[(2E,5E)-5-(4-tert-butylbenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297917.png)
methyl 4-{[(2E,5E)-5-(4-tert-butylbenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[(2E,5E)-5-(4-tert-butylbenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate, commonly known as MTTB, is a synthetic compound that has garnered significant interest in the scientific community due to its potential applications in various fields. MTTB is a thiazolidine derivative, which has been synthesized through a multi-step process.
Mecanismo De Acción
MTTB exerts its biological activity by inhibiting the activity of the mitochondrial enzyme complex II. This inhibition leads to the accumulation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. MTTB has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
MTTB has been shown to have a low toxicity profile in vitro and in vivo. Studies have shown that MTTB does not induce significant cytotoxicity in normal human cells. MTTB has also been shown to have a low toxicity profile in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTTB has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory. MTTB has also been shown to have a high purity and high yield, which makes it an ideal compound for research. However, MTTB has some limitations as a research tool. It is a relatively new compound, and its biological activity is not fully understood. Further research is needed to elucidate the mechanism of action of MTTB and its potential applications in various fields.
Direcciones Futuras
There are several future directions for research on MTTB. In the field of medicine, further studies are needed to determine the efficacy of MTTB as an anticancer agent in vivo. Studies are also needed to determine the potential use of MTTB as an antibacterial and antifungal agent. In the field of material science, further studies are needed to explore the potential use of MTTB as a building block for the synthesis of novel materials. Overall, MTTB has shown promising results as a research tool, and further studies are needed to fully explore its potential applications in various fields.
Métodos De Síntesis
MTTB has been synthesized through a multi-step process that involves the condensation of 4-amino benzoic acid with 2-ethyl-3-methyl thiazolidine-4-carboxylic acid. The resulting compound is then reacted with 4-tert-butylbenzaldehyde to produce the final product, MTTB. The synthesis method has been optimized to yield high purity and high yield of MTTB.
Aplicaciones Científicas De Investigación
MTTB has been extensively studied for its potential applications in various fields. In the field of medicine, MTTB has shown promising results as an anticancer agent. Studies have shown that MTTB induces apoptosis in cancer cells by inhibiting the activity of the mitochondrial enzyme complex II. MTTB has also been studied for its potential use as an antibacterial and antifungal agent.
In the field of material science, MTTB has been used as a building block for the synthesis of novel materials. MTTB has been incorporated into metal-organic frameworks (MOFs), which have shown promising results in gas storage and separation.
Propiedades
Nombre del producto |
methyl 4-{[(2E,5E)-5-(4-tert-butylbenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate |
|---|---|
Fórmula molecular |
C24H26N2O3S |
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
methyl 4-[[(5E)-5-[(4-tert-butylphenyl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C24H26N2O3S/c1-6-26-21(27)20(15-16-7-11-18(12-8-16)24(2,3)4)30-23(26)25-19-13-9-17(10-14-19)22(28)29-5/h7-15H,6H2,1-5H3/b20-15+,25-23? |
Clave InChI |
VIMTWHUJXXKFTN-HYNSQCECSA-N |
SMILES isomérico |
CCN1C(=O)/C(=C\C2=CC=C(C=C2)C(C)(C)C)/SC1=NC3=CC=C(C=C3)C(=O)OC |
SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)C(C)(C)C)SC1=NC3=CC=C(C=C3)C(=O)OC |
SMILES canónico |
CCN1C(=O)C(=CC2=CC=C(C=C2)C(C)(C)C)SC1=NC3=CC=C(C=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[4-[(E)-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]benzoic acid](/img/structure/B297836.png)
![3-Allyl-5-[3-bromo-4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B297838.png)
![N-(2-ethylphenyl)-2-[(methylsulfonyl)anilino]propanamide](/img/structure/B297839.png)
![2-{2-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B297840.png)
![3-Ethyl-2-[(4-methylphenyl)imino]-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B297844.png)
![methyl 4-[[(5E)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate](/img/structure/B297845.png)
![Methyl 4-({3-methyl-4-oxo-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297846.png)
![N-(4-ethoxyphenyl)-N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide](/img/structure/B297848.png)


![{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}(4-methylpiperidin-1-yl)methanethione](/img/structure/B297855.png)

![2-methyl-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297858.png)
